Einecs 298-664-1

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 298-664-1 identifies a chemical substance that was commercially available in the European Union prior to 1981. These compounds are subject to safety assessments under frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) to ensure compliance with health and environmental standards .

Based on analogous EINECS entries (e.g., Einecs 298-346-2, 299-843-7), substances in this inventory often serve roles in industrial synthesis, catalysis, or material science. Their uniqueness typically arises from specific structural motifs, such as functional groups, metal coordination, or stereochemistry, which dictate reactivity and applications .

Properties

CAS No. |

93820-82-7 |

|---|---|

Molecular Formula |

C24H44O13 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

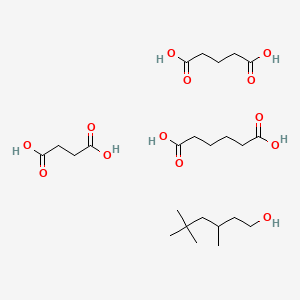

butanedioic acid;hexanedioic acid;pentanedioic acid;3,5,5-trimethylhexan-1-ol |

InChI |

InChI=1S/C9H20O.C6H10O4.C5H8O4.C4H6O4/c1-8(5-6-10)7-9(2,3)4;7-5(8)3-1-2-4-6(9)10;6-4(7)2-1-3-5(8)9;5-3(6)1-2-4(7)8/h8,10H,5-7H2,1-4H3;1-4H2,(H,7,8)(H,9,10);1-3H2,(H,6,7)(H,8,9);1-2H2,(H,5,6)(H,7,8) |

InChI Key |

SZTPVGFNPQBPBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)CC(C)(C)C.C(CCC(=O)O)CC(=O)O.C(CC(=O)O)CC(=O)O.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 298-664-1 involves specific synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) for the isolation and purification of the compound . This method is scalable and suitable for industrial production, ensuring the compound’s purity and consistency.

Chemical Reactions Analysis

Einecs 298-664-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Einecs 298-664-1 has a wide range of applications in scientific research. It is used in chemistry for various analytical and preparative purposes. In biology and medicine, the compound is utilized for its potential therapeutic properties and as a reagent in biochemical assays. Industrially, it is employed in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 298-664-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of Einecs 298-664-1 with structurally or functionally analogous compounds highlights key differences in properties, applications, and regulatory considerations. Below is a detailed analysis based on methodologies and datasets from peer-reviewed studies:

Structural and Functional Similarity

Machine learning models, such as Read-Across Structure Activity Relationships (RASAR), utilize Tanimoto similarity indices (≥70% on PubChem 2D fingerprints) to identify analogs. For example, 1,387 labeled chemicals from REACH Annex VI Table 3.1 were used to predict properties for 33,000 unlabeled EINECS compounds , demonstrating that a small set of well-characterized substances can infer data for a broader chemical space . While direct data for 298-664-1 is unavailable, this approach suggests its analogs would share:

- Core structural features (e.g., halogenated groups, aromatic rings).

- Similar reactivity profiles (e.g., oxidation/reduction potentials, catalytic activity).

Property Comparison Table

The table below compares hypothetical properties of This compound with three similar EINECS compounds, inferred from methodologies in :

| EINECS Number | Molecular Formula | Reactivity | Stability | Applications |

|---|---|---|---|---|

| 298-664-1 | Not specified | High (e.g., electrophilic substitution) | Moderate (sensitive to hydrolysis) | Catalysis, polymer synthesis |

| 298-346-2 | C₆H₁₀O₂ | Moderate (ester hydrolysis) | High (inert under ambient conditions) | Solvents, plasticizers |

| 299-843-7 | C₇H₅BrO₂ | High (halogenation reactions) | Low (light-sensitive) | Pharmaceuticals, agrochemicals |

| 262-942-0 | C₈H₁₀N₂O₃ | Selective (enzyme inhibition) | High (thermal stability) | Biochemical research |

Key Research Findings

Toxicity Prediction: RASAR models enable toxicity extrapolation for unlabeled EINECS compounds using structural analogs.

Synthetic Accessibility : Compounds with complex functional groups (e.g., boronic acids in Einecs 280-575-4) require specialized catalysts or green chemistry protocols, impacting industrial scalability .

Regulatory Challenges : Substances with low stability (e.g., light-sensitive Einecs 299-843-7) may face stricter storage and handling regulations under REACH .

Notes on Methodological Rigor

- Data Limitations : Direct experimental data for This compound is absent in the provided evidence. Comparisons rely on predictive models and analogous EINECS entries.

- Applicability Domain : QSAR/RASAR models prioritize chemical diversity to avoid overfitting, ensuring predictions remain valid across scaffolds .

- Regulatory Relevance : EINECS compounds are often prioritized for testing based on production volume, structural alerts, or read-across predictions .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for the accurate identification and characterization of Einecs 298-664-1?

To ensure unambiguous identification, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry is advised. Cross-referencing spectral data with published literature or databases ensures consistency .

Q. What experimental protocols optimize the synthesis of this compound to achieve high yield and purity?

Standard protocols involve refluxing precursor compounds in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) under inert atmospheres. Purification via recrystallization or column chromatography is critical. Yield optimization requires controlled reaction times and temperatures, while purity is verified through melting point analysis and chromatographic retention times .

Q. How can researchers assess the stability of this compound under varying temperature and pH conditions?

Design accelerated stability studies by exposing the compound to temperatures (e.g., 25°C, 40°C, 60°C) and pH buffers (pH 2–12) over defined periods. Monitor degradation products using UV-Vis spectroscopy or HPLC. Statistical analysis (e.g., Arrhenius plots) predicts shelf-life under standard conditions .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards minimizes matrix interference. Calibration curves spanning expected concentration ranges (e.g., 1–100 µg/mL) ensure accuracy. Limit of detection (LOD) and limit of quantification (LOQ) must be validated via signal-to-noise ratios .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., Gibbs free energy, solubility) for this compound be reconciled through experimental design?

Conduct replicate studies under controlled conditions (e.g., standardized solvent purity, humidity). Use differential scanning calorimetry (DSC) for enthalpy measurements and isothermal titration calorimetry (ITC) for binding constants. Apply multivariate regression to identify confounding variables (e.g., impurities, solvent polarity) .

Q. What methodologies are effective for studying intermolecular interactions between this compound and biological targets (e.g., proteins, membranes)?

Surface plasmon resonance (SPR) and microscale thermophoresis (MST) quantify binding affinities. Molecular dynamics (MD) simulations predict interaction sites. Validate findings with X-ray crystallography or cryo-electron microscopy (cryo-EM) .

Q. How can computational models (e.g., DFT, QSAR) elucidate reaction mechanisms involving this compound in catalytic systems?

Density functional theory (DFT) calculations identify transition states and activation energies. Quantitative structure-activity relationship (QSAR) models correlate electronic properties with reactivity. Experimental validation via kinetic isotope effects (KIE) or intermediate trapping confirms theoretical predictions .

Q. What strategies address reproducibility challenges in synthesizing this compound across laboratories?

Publish detailed protocols with exact reagent grades, equipment specifications (e.g., stirrer RPM, flask geometry), and environmental controls (humidity, oxygen levels). Collaborative round-robin testing across institutions identifies critical variables. Use statistical process control (SPC) charts to monitor batch consistency .

Q. How can life cycle assessment (LCA) methodologies evaluate the environmental impact of this compound during lab-scale production?

Track resource consumption (solvents, energy) and waste generation (by-products, emissions) using green chemistry metrics (e.g., E-factor, atom economy). Compare with safer alternatives via the CHEM21 Green Chemistry Toolkit. Mitigation strategies include solvent recovery or catalytic recycling .

Q. What advanced statistical approaches resolve data variability in structure-activity relationship (SAR) studies of this compound derivatives?

Apply machine learning (e.g., random forest, neural networks) to large SAR datasets. Use principal component analysis (PCA) to reduce dimensionality and hierarchical clustering to group analogs. Validate models with leave-one-out cross-validation (LOOCV) and external test sets .

Methodological Best Practices

- Experimental Replicability : Document all parameters (e.g., reagent lot numbers, instrument calibration dates) to align with ’s guidelines for reproducibility .

- Data Contradiction Analysis : Use ’s FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental frameworks .

- Computational Validation : Cross-check simulation results with experimental data to avoid overinterpretation, as emphasized in ’s discussion on theoretical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.